molecular formula C15H14F3N3O3 B2678248 3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034387-75-0

3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2678248
CAS No.: 2034387-75-0
M. Wt: 341.29
InChI Key: BRLJXSIHTUWRAA-UHFFFAOYSA-N
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Description

The compound “3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for the treatment of human diseases . The compound also contains a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from different cyclic or acyclic precursors . The trifluoromethyl group could be introduced through various methods, including the use of trifluoroacetimidoyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring and the trifluoromethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring could undergo various reactions, including functionalization .

Scientific Research Applications

Molecular Design and Synthesis

The molecular design and synthesis of compounds related to 3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione have shown potential in various scientific research areas. Notably, the synthesis of imidazopyridine thiazolidine-2,4-diones from corresponding pyridines represents a significant advancement. These compounds, including analogues of hypoglycemic agents like rosiglitazone, have been evaluated for their effects on insulin-induced adipocyte differentiation in vitro and their hypoglycemic activity in vivo, demonstrating their potential for clinical research applications (Oguchi et al., 2000).

Cyclocondensation Reactions

Cyclocondensation reactions involving methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with various reagents have been explored to yield imidazolidine-2,4-diones among other compounds. These studies offer insights into the synthetic versatility of trifluoromethyl-containing compounds and their applications in creating diverse heterocyclic structures (Sokolov et al., 2013).

Biological Activity

Substituted pyridines and purines containing 2,4-thiazolidinedione have been synthesized and evaluated for their biological activities, including hypoglycemic and hypolipidemic effects in vivo. Such research underscores the therapeutic potential of these compounds in managing diabetes and related metabolic disorders (Kim et al., 2004).

Spectral and Combinatorial Analysis

The synthesis and analysis of racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione have provided valuable data on the structure, thermal stability, and electronic spectrum of these compounds. Such studies are critical for understanding the properties of new chemical entities and their potential applications in various scientific domains (Prasad et al., 2018).

Photophysical Properties

Research into the photophysical behavior of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties highlights the potential of these compounds in developing highly fluorescent materials. Their strong emission and wide UV-Vis absorption range make them candidates for applications in optical materials and biological imaging (Garre et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds containing a pyrrolidine ring are used in medicinal chemistry for the treatment of various diseases .

Future Directions

Future research could explore the potential uses of this compound in medicinal chemistry, given the versatility of the pyrrolidine ring . Additionally, new synthetic routes could be developed to improve the efficiency of its synthesis.

Properties

IUPAC Name

3-[1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3/c16-15(17,18)11-4-2-1-3-10(11)13(23)20-6-5-9(8-20)21-12(22)7-19-14(21)24/h1-4,9H,5-8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLJXSIHTUWRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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